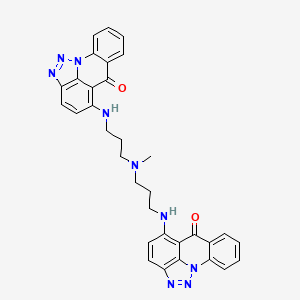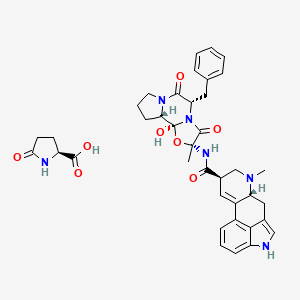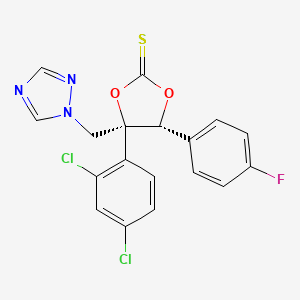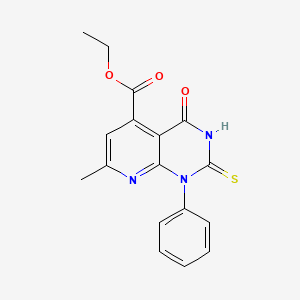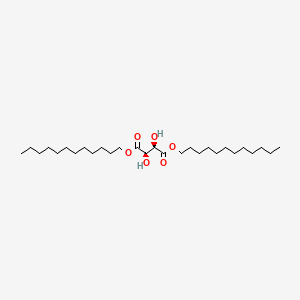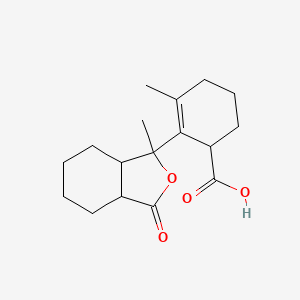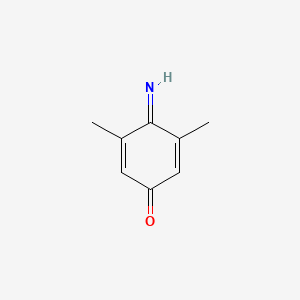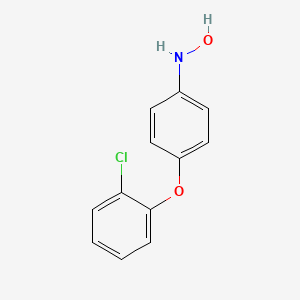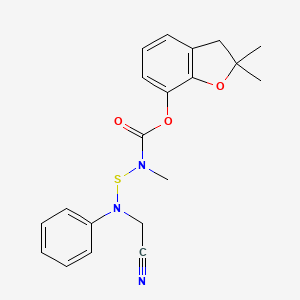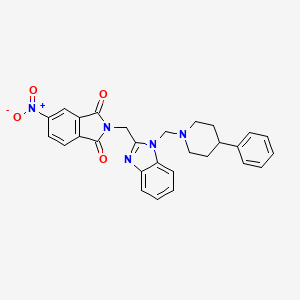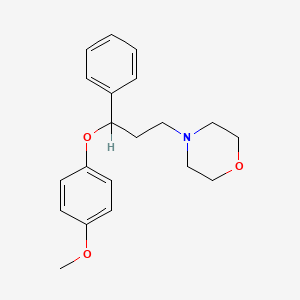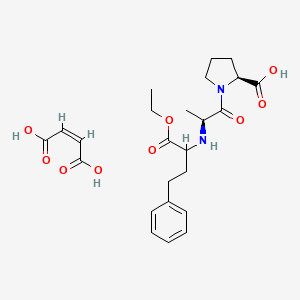
1-(N-(1-(Ethoxycarbonyl)-3-phenylpropyl)-L-alanyl)-L-proline maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(N-(1-(Ethoxycarbonyl)-3-phenylpropyl)-L-alanyl)-L-proline maleate is a synthetic compound with potential applications in various scientific fields. This compound is characterized by its complex structure, which includes an ethoxycarbonyl group, a phenylpropyl group, and a proline derivative. It is often studied for its potential biological and chemical properties.
Preparation Methods
The synthesis of 1-(N-(1-(Ethoxycarbonyl)-3-phenylpropyl)-L-alanyl)-L-proline maleate involves several steps. One common method includes the condensation of N-benzyloxy-carbonyl-4-ketoproline ethyl ester with alanylproline . The intermediate Schiff’s base is then reduced using sodium cyanoborohydride (NaB(CN)H3). The final product is obtained as a maleate salt with a yield of approximately 5.4% .
Chemical Reactions Analysis
1-(N-(1-(Ethoxycarbonyl)-3-phenylpropyl)-L-alanyl)-L-proline maleate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxycarbonyl group, using reagents like sodium methoxide (NaOCH3).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction could yield alcohols or amines.
Scientific Research Applications
1-(N-(1-(Ethoxycarbonyl)-3-phenylpropyl)-L-alanyl)-L-proline maleate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: This compound is investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic effects, particularly in the context of cardiovascular and metabolic diseases.
Industry: It may be used in the development of new materials and as a precursor for more complex chemical entities.
Mechanism of Action
The mechanism of action of 1-(N-(1-(Ethoxycarbonyl)-3-phenylpropyl)-L-alanyl)-L-proline maleate involves its interaction with specific molecular targets. It may act as an enzyme inhibitor, binding to the active site of enzymes and preventing substrate access. Additionally, it could interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
1-(N-(1-(Ethoxycarbonyl)-3-phenylpropyl)-L-alanyl)-L-proline maleate can be compared with other similar compounds, such as:
N-[1-benzyloxycarbonyl-2-(R,S)-ethoxycarbonyl-4-pyrrolidinyl]alanylproline: This compound is also an angiotensin-converting enzyme inhibitor and shares structural similarities.
1-(N-(1-(Ethoxycarbonyl)-3-phenylpropyl)-L-alanyl)-L-proline: Without the maleate salt, this compound has similar chemical properties but may exhibit different solubility and stability characteristics.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
82009-37-8 |
|---|---|
Molecular Formula |
C24H32N2O9 |
Molecular Weight |
492.5 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;(2S)-1-[(2S)-2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C20H28N2O5.C4H4O4/c1-3-27-20(26)16(12-11-15-8-5-4-6-9-15)21-14(2)18(23)22-13-7-10-17(22)19(24)25;5-3(6)1-2-4(7)8/h4-6,8-9,14,16-17,21H,3,7,10-13H2,1-2H3,(H,24,25);1-2H,(H,5,6)(H,7,8)/b;2-1-/t14-,16?,17-;/m0./s1 |
InChI Key |
OYFJQPXVCSSHAI-DYAOETJFSA-N |
Isomeric SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)O.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


